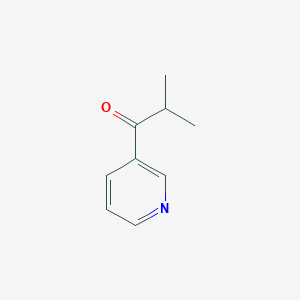

2-Methyl-1-(pyridin-3-yl)propan-1-one

Beschreibung

Structural Elucidation and Molecular Characterization of 2-Methyl-1-(pyridin-3-yl)propan-1-one

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-methyl-1-pyridin-3-ylpropan-1-one, reflecting its structural composition of a propan-1-one backbone with a methyl substituent at the 2-position and a pyridin-3-yl group attached to the carbonyl carbon. This naming convention follows standard International Union of Pure and Applied Chemistry guidelines for ketone compounds containing heterocyclic substituents. The compound is officially registered under Chemical Abstracts Service number 51227-29-3, providing a unique identifier for chemical databases and regulatory documentation. Alternative systematic names include 2-methyl-1-(3-pyridinyl)-1-propanone and 3-pyridyl isopropyl ketone, which emphasize different structural aspects of the molecule. The compound has been assigned the European Community number 853-699-7 and the DSSTox Substance identifier DTXSID40484027, facilitating its identification across various international chemical databases. These systematic identifiers ensure unambiguous chemical communication and support regulatory compliance in chemical research and commerce.

The International Chemical Identifier (InChI) designation for the compound is InChI=1S/C9H11NO/c1-7(2)9(11)8-4-3-5-10-6-8/h3-7H,1-2H3, providing a machine-readable representation of its molecular structure. The corresponding International Chemical Identifier Key is TWDULYDQIGVEKY-UHFFFAOYSA-N, which serves as a shortened hash of the full International Chemical Identifier string. The Simplified Molecular Input Line Entry System notation is CC(C)C(=O)C1=CN=CC=C1, offering a compact linear representation of the molecular structure that clearly shows the connectivity between atoms. These standardized identifiers facilitate computational chemistry applications and database searches across multiple platforms.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C9H11NO, indicating the presence of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom within the molecular structure. This formula corresponds to a molecular weight of 149.19 grams per mole, as determined through high-resolution mass spectrometric analysis. The exact mass has been calculated to be 149.084064 grams per mole using precise atomic masses, providing enhanced accuracy for mass spectrometric identification. The molecular formula indicates an unsaturation index of five, consistent with the presence of one aromatic pyridine ring and one carbonyl group within the structure.

The elemental composition analysis reveals a carbon content of 72.47%, hydrogen content of 7.43%, nitrogen content of 9.39%, and oxygen content of 10.72% by mass. This composition is consistent with the presence of a substituted pyridine ring system attached to a branched aliphatic ketone moiety. The molecular formula allows for multiple structural isomers, but the specific connectivity pattern places the ketone carbonyl directly attached to the 3-position of the pyridine ring, with an isopropyl group (2-methylpropyl) serving as the second ketone substituent.

Crystallographic Studies and Three-Dimensional Conformation

Crystallographic investigations of this compound have been conducted primarily through studies of its metal complexes, particularly palladium(II) coordination compounds. Single crystal X-ray diffraction analysis of related palladium complexes containing this ligand has revealed important structural features of the coordination environment and molecular geometry. The crystal structure of the complex PdCl2(dpk·EtOH), where dpk represents di(2-pyridyl) ketone related structures, demonstrated a monoclinic crystal system with space group P21/c. These crystallographic studies provide valuable insights into the three-dimensional arrangement of atoms and the preferred conformational states of pyridyl ketone compounds.

The crystallographic analysis revealed unit cell dimensions of a = 9.7686(13) Å, b = 11.9097(15) Å, c = 12.5960(16) Å, with β = 93.342(2)° and a calculated density of 1.850 Mg/m³. The molecular structure adopts a square planar geometry around the metal center when coordinated, with the pyridyl ketone ligand functioning as a bidentate chelating agent. Bond lengths and angles within the pyridine ring system remain consistent with aromatic character, while the ketone carbonyl group maintains typical sp² hybridization geometry. These structural parameters provide important reference data for understanding the electronic and steric properties of the free ligand molecule.

Hydrogen bonding patterns observed in the crystal structures include C–H···Cl and O–H···O interactions, which contribute to the stabilization of the three-dimensional crystal lattice. The pyridine nitrogen atom serves as a hydrogen bond acceptor, while aromatic C–H groups can function as weak hydrogen bond donors. These intermolecular interactions influence the solid-state packing arrangement and may affect the physical properties of the compound, including melting point and solubility characteristics.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopic analysis of this compound has been conducted using both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance techniques. The compound was analyzed using deuterated chloroform as the solvent with tetramethylsilane as the internal standard. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic aromatic proton signals in the downfield region between 7.5 and 9.0 parts per million, corresponding to the pyridine ring protons. The most distinctive signal appears as a singlet around 9.17 parts per million, attributed to the pyridine H-2 proton adjacent to the nitrogen atom.

The aliphatic region of the ¹H Nuclear Magnetic Resonance spectrum displays signals corresponding to the isopropyl group, with the methine proton appearing as a quartet around 3.5-4.0 parts per million due to coupling with the six equivalent methyl protons. The two methyl groups of the isopropyl moiety generate a characteristic doublet pattern around 1.0-1.5 parts per million, with a coupling constant typical of vicinal proton-proton interactions. Integration ratios confirm the expected 1:1:6 ratio for the methine proton to aromatic protons to methyl protons respectively.

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon appears as the most downfield signal around 200 parts per million, consistent with ketone functionality directly attached to an aromatic system. The pyridine ring carbons appear in the aromatic region between 120-160 parts per million, with the carbon bearing the ketone substituent typically appearing around 130-140 parts per million. The isopropyl carbons generate signals in the aliphatic region, with the quaternary carbon around 40-50 parts per million and the methyl carbons around 15-20 parts per million.

Infrared Absorption Profile

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that confirm the presence of key functional groups. The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as a strong absorption band around 1655-1700 cm⁻¹. This frequency is consistent with an aromatic ketone, where the carbonyl group is conjugated with the pyridine ring system, resulting in a slight lowering of the stretching frequency compared to aliphatic ketones.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch | 1655-1700 | Strong | Aromatic ketone |

| C-H stretch (aromatic) | 3000-3100 | Medium | Pyridine ring |

| C-H stretch (aliphatic) | 2850-2950 | Medium | Isopropyl group |

| C=C stretch (aromatic) | 1580-1650 | Medium | Pyridine ring |

| C-N stretch | 1200-1400 | Medium | Pyridine ring |

The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, characteristic of sp² hybridized carbon-hydrogen bonds in the pyridine ring. Aliphatic C-H stretching absorptions from the isopropyl group are observed between 2850-2950 cm⁻¹, with multiple bands corresponding to symmetric and asymmetric stretching modes of the methyl groups. The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the region of 1580-1650 cm⁻¹, confirming the aromatic heterocyclic nature of the molecule.

Additional bands in the fingerprint region below 1500 cm⁻¹ provide detailed structural information about the molecular framework. C-N stretching vibrations from the pyridine ring appear around 1200-1400 cm⁻¹, while out-of-plane C-H bending vibrations from the aromatic ring generate characteristic patterns between 800-900 cm⁻¹. These spectroscopic features collectively confirm the structural identity and purity of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed information about its fragmentation behavior under electron impact ionization conditions. The molecular ion peak appears at m/z 149, corresponding to the molecular weight of the compound. Under standard electron impact conditions, the molecular ion shows moderate stability due to the aromatic pyridine ring system, though significant fragmentation occurs through predictable pathways.

The base peak in the mass spectrum typically appears at m/z 105, corresponding to the loss of the isopropyl group (mass 44) from the molecular ion. This fragmentation occurs through alpha cleavage adjacent to the carbonyl group, generating a stable benzoyl-type cation that retains the pyridine ring and carbonyl functionality. The loss of carbon monoxide (mass 28) from this fragment produces a secondary peak at m/z 77, corresponding to the pyridinium ion. Additional fragmentation pathways include the loss of methyl radicals from the isopropyl group, generating peaks at m/z 134 and m/z 119.

| m/z | Relative Intensity | Fragment Assignment | Fragmentation Pathway |

|---|---|---|---|

| 149 | 35% | [M]⁺ | Molecular ion |

| 105 | 100% | [M-44]⁺ | Loss of isopropyl group |

| 77 | 65% | [M-72]⁺ | Loss of isopropyl + CO |

| 134 | 25% | [M-15]⁺ | Loss of methyl radical |

| 119 | 15% | [M-30]⁺ | Loss of two methyl radicals |

Eigenschaften

IUPAC Name |

2-methyl-1-pyridin-3-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(2)9(11)8-4-3-5-10-6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDULYDQIGVEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484027 | |

| Record name | 2-methyl-1-(pyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51227-29-3 | |

| Record name | 2-Methyl-1-(3-pyridinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51227-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-1-(pyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(pyridin-3-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Grignard Reagent Approach

Description:

This classical method involves the nucleophilic addition of isobutylmagnesium bromide (a Grignard reagent) to 3-pyridinecarboxaldehyde, yielding a secondary alcohol intermediate. Subsequent oxidation of this intermediate produces the target ketone.

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | 3-Pyridinecarboxaldehyde + Isobutylmagnesium bromide, dry ether, 0 °C to room temp | Formation of secondary alcohol intermediate |

| 2 | Oxidation using PCC or similar oxidants | Conversion of alcohol to ketone (2-Methyl-1-(pyridin-3-yl)propan-1-one) |

- Straightforward and well-established

- Good control over stereochemistry at intermediate stage

- Requires careful handling of moisture-sensitive Grignard reagent

- Oxidation step may need optimization to avoid overoxidation

Friedel-Crafts Acylation

Description:

This method involves acylation of 3-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The electrophilic aromatic substitution introduces the propanone moiety at the 1-position relative to the methyl group.

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | 3-Methylpyridine + Acetyl chloride + AlCl3, anhydrous conditions | Electrophilic aromatic substitution yielding this compound |

- Industrially scalable

- Direct acylation without need for intermediate isolation

- Requires strict anhydrous conditions

- Potential for polyacylation or rearrangement side reactions

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield & Purity Considerations | Scalability |

|---|---|---|---|---|---|

| Grignard Addition + Oxidation | 3-Pyridinecarboxaldehyde, isobutylmagnesium bromide | PCC or similar oxidants | Dry ether, 0 °C to RT; oxidation step | Moderate to high yield; purity depends on oxidation control | Moderate, lab-scale |

| Friedel-Crafts Acylation | 3-Methylpyridine, acetyl chloride | AlCl3 (Lewis acid catalyst) | Anhydrous conditions, RT to reflux | High yield; requires careful moisture control | High, industrial |

| Catalytic Multi-step Routes | Various pyridine derivatives | Pd catalysts, EDCI, BH3-Me2S | 20–110 °C, multiple steps | Variable yields; purification by chromatography or HPLC | Moderate to high |

Research Findings and Notes

The Grignard approach is favored for laboratory-scale synthesis due to its straightforward mechanism and availability of reagents. Oxidation must be carefully controlled to avoid side products.

Friedel-Crafts acylation is a classical industrial method but requires strict anhydrous conditions and can be limited by regioselectivity issues on the pyridine ring.

Modern synthetic methods involving palladium-catalyzed cross-coupling and amide formation provide routes to complex pyridine derivatives, potentially adaptable for the target ketone, though these are more complex and less direct.

The choice of method depends on the scale, desired purity, available equipment, and cost considerations.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(pyridin-3-yl)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(pyridin-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular interactions are subject to ongoing research and may vary based on the context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Propan-1-one Derivatives

Key Observations:

- Pyridine Positional Isomerism: Substitution at pyridin-2-yl (e.g., compound in ) versus pyridin-3-yl alters electronic properties.

- Functional Group Impact : The thiazole ring in 3-(1H-Indol-3-yl)-2-methyl-1-(thiazol-2-yl)propan-1-one introduces electron-deficient character, enhancing interactions with electrophilic biological targets compared to pyridine analogs .

- Steric Effects : Bulky substituents like benzyl and phenyl (e.g., ) reduce solubility in polar solvents but improve lipid membrane permeability.

Key Observations:

- Photoredox Catalysis : Enables efficient coupling of pyridine derivatives under mild conditions .

- Silicon-Mediated Functionalization : Used in Metyrapone synthesis to introduce triethylsilyl groups, enhancing steric protection and metabolic stability .

Regulatory and Industrial Relevance

- Quality Control : 2-Methyl-1,2-bis(pyridin-3-yl)propan-1-one requires CoA documentation for batch consistency, emphasizing its role in regulated pharmaceutical synthesis .

- Commercial Availability : Derivatives like 3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one (CAS: 1153986-80-1) are marketed for specialized research, though discontinuation risks exist .

Biologische Aktivität

Overview

2-Methyl-1-(pyridin-3-yl)propan-1-one is a ketone compound featuring a pyridine ring. Its biological activity has garnered attention due to its interactions with various enzymes and potential therapeutic applications. This article synthesizes findings from diverse sources to elucidate the compound's biological mechanisms, effects on cellular processes, and potential applications in medicine.

The primary biological activity of this compound is its role as an inhibitor of Steroid 11-Beta-Monooxygenase , an enzyme involved in adrenal steroid synthesis. By inhibiting this enzyme, the compound reduces the production of adrenal corticosteroids, which are crucial for various physiological processes, including stress response and metabolism.

Biochemical Pathways

The inhibition of Steroid 11-Beta-Monooxygenase leads to significant alterations in biochemical pathways, particularly those involved in steroid biosynthesis. This can have downstream effects on:

- Hormonal Balance : Altered levels of corticosteroids can impact metabolic processes and immune responses.

- Cellular Signaling : Inhibition may affect signaling pathways related to oxidative stress and inflammation.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Gene Expression Modulation : The compound can modulate the expression of genes associated with oxidative stress responses, leading to changes in reactive oxygen species (ROS) levels within cells.

- Interaction with Cytochrome P450 Enzymes : It has been observed to interact with cytochrome P450 enzymes, which are essential for drug metabolism and the metabolism of endogenous compounds.

Case Studies

A study investigated the effects of this compound on cell lines exposed to oxidative stress. Results demonstrated that treatment with this compound led to a significant reduction in ROS levels and improved cell viability compared to control groups. This suggests potential applications in conditions characterized by oxidative damage.

Comparative Analysis

To better understand its biological activity, a comparative analysis was conducted with other known steroid synthesis inhibitors. The following table summarizes key findings:

| Compound | Mechanism of Action | Effect on Corticosteroid Production |

|---|---|---|

| This compound | Inhibits Steroid 11-Beta-Monooxygenase | Decreases production |

| Other Steroid Inhibitors | Various (e.g., receptor antagonism) | Variable |

Applications in Medicine

The potential therapeutic applications of this compound are being explored in various fields:

- Endocrinology : As a steroid synthesis inhibitor, it may be useful in treating conditions related to excessive corticosteroid production, such as Cushing's syndrome.

- Oncology : Preliminary studies suggest that its ability to modulate oxidative stress responses could be leveraged in cancer therapies, particularly for tumors sensitive to oxidative damage.

- Neuropharmacology : Its interactions with cytochrome P450 enzymes indicate potential for drug development aimed at enhancing pharmacokinetics in neuroactive compounds .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Methyl-1-(pyridin-3-yl)propan-1-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling a pyridin-3-yl moiety with a propan-1-one backbone. Key steps include:

- Use of bases (e.g., NaH) to deprotonate intermediates and solvents like THF or DMF for polar reactions .

- Temperature optimization (e.g., 0°C to room temperature) to control reaction kinetics and minimize side products.

- Purification via column chromatography or recrystallization to achieve >95% purity.

- Key Considerations : Monitor reaction progress using TLC or LCMS (e.g., m/z 219.33 for molecular ion detection) .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for pyridine protons (δ 8.5–9.0 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C NMR) .

- FT-IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₁NO) and isotopic patterns .

Q. What are the common challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Slow evaporation from ethanol/water mixtures is preferred to grow single crystals.

- Use SHELXL for refinement, leveraging constraints for disordered pyridine rings and anisotropic displacement parameters .

- Validate hydrogen bonding networks using PLATON or Mercury software .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model ketone electrophilicity and pyridine’s electron-withdrawing effects .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO) on transition states using Gaussian or ORCA .

- Data Contradictions : Discrepancies between computed and experimental reaction rates may arise from solvation models; refine using COSMO-RS .

Q. How do researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Case Study : If NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation of the pyridine ring) or tautomerism.

- Advanced Techniques : Use variable-temperature NMR or 2D NOESY to confirm conformational dynamics .

- Cross-Validation : Compare with structurally similar compounds (e.g., 3,3,3-trifluoro derivatives ).

Q. What strategies optimize multi-step syntheses involving moisture-sensitive intermediates?

- Methodological Answer :

- Protection/Deprotection : Use silyl ethers or Boc groups for transient stability .

- Inert Conditions : Conduct reactions under argon/glovebox with anhydrous solvents (e.g., THF over molecular sieves) .

- Real-Time Monitoring : Employ inline FTIR or ReactIR to detect intermediate degradation .

Q. How is X-ray crystallography applied to confirm stereochemical outcomes in derivatives?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution data (≤0.8 Å) to resolve subtle bond-length differences .

- Refinement in SHELXL : Apply TWIN and BASF commands for handling twinned crystals, common in pyridine-containing compounds .

- Validation : Check Rint (<5%) and Flack parameter for absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.